7-Chloro-1-(3-chlorophenyl)-1-oxoheptane
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its relevance or use in industry or research.
Synthesis Analysis
This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It includes the reaction conditions, such as temperature and solvent, and the yield of the product.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Spectral Analysis : 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane is synthesized from 2-amino-2′,5-dichlorobenzophenone and 2-amino-5-chloro-2'-fluorobenzophenone, showing promising photophysical properties like UV emission and fluorescent quantum yields. The compounds exhibit significant chemical reactivity, as indicated by molecular electrostatic potential (MEP) and frontier orbital analysis (Satheeshkumar et al., 2017).
Reaction Studies : Studies on photochemical hydrogen shifts in compounds related to 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane have shown that hydrogen 1,7 shifts are possible in excited cycloheptatriene systems. This provides insights into the chemical behavior and potential reactivity of related compounds (Tezuka et al., 1970).
Chemical Reactivity and Applications
Enantiomer Synthesis : Research has demonstrated a method to synthesize enantiomerically pure derivatives of compounds similar to 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane. This approach is characterized by its scalability and high enantiomeric purities, suggesting potential applications in stereospecific syntheses (Zhang et al., 2014).
Antibacterial Activity : Certain derivatives of 7-Chloro-1-(3-chlorophenyl)-1-oxoheptane have been studied for their antibacterial potential. Compounds with specific structures have shown significant activity against various bacteria, highlighting their potential in developing new antibacterial agents (Liu et al., 2008).
Molecular Structure and Analysis
Molecular Structure Investigations : Detailed studies on the molecular structure, spectroscopic, and quantum chemical properties of related compounds have been conducted. These investigations include vibrational studies, NBO analysis, and HOMO-LUMO energy distribution, providing deep insights into the molecular characteristics of these compounds (Muthu et al., 2014).
Cytotoxic Studies : Investigations into the cytotoxicity of related compounds have shown higher cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer research (Satheeshkumar et al., 2016).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves a discussion of potential future research directions. It could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
7-chloro-1-(3-chlorophenyl)heptan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2O/c14-9-4-2-1-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,1-4,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENYAAFSVKHFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642258 | |
Record name | 7-Chloro-1-(3-chlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(3-chlorophenyl)-1-oxoheptane | |
CAS RN |
898768-15-5 | |
Record name | 7-Chloro-1-(3-chlorophenyl)-1-heptanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898768-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1-(3-chlorophenyl)heptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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